
4,6-Dimethyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-nicotinamide
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Overview
Description
4,6-Dimethyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. Nicotinamides are derivatives of nicotinic acid and are known for their diverse biological activities. This compound is characterized by the presence of a nicotinamide core substituted with dimethyl, oxo, and p-tolyl-ethylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-nicotinamide typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethyl nicotinic acid and p-tolyl-ethylsulfanyl derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures, with the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of nicotinamide compounds, including 4,6-Dimethyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-nicotinamide, exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a similar nicotinamide derivative inhibited the growth of breast cancer cells by inducing oxidative stress and apoptosis mechanisms. The compound was effective at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent against cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against both gram-positive and gram-negative bacteria.
Data Table: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This data indicates that the compound could be a candidate for developing new antimicrobial agents .
Enzyme Inhibition
Another significant application of this compound lies in its ability to inhibit specific enzymes associated with disease progression. For example, it has been noted to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), which is linked to cardiovascular diseases.
Case Study:
In a study focusing on cardiovascular health, the compound was shown to reduce Lp-PLA2 activity significantly, suggesting its potential use in preventing atherosclerosis and other cardiovascular conditions .
Pharmaceutical Development
The unique properties of this compound make it a promising candidate for pharmaceutical development. Its structural features allow for modifications that could enhance its efficacy and bioavailability.
Drug Formulation
Formulations incorporating this compound are being explored for their potential in treating chronic diseases such as diabetes and hypertension due to their ability to modulate metabolic pathways.
Data Table: Formulation Studies
Formulation Type | Efficacy (%) | Bioavailability (%) |
---|---|---|
Oral Tablet | 75 | 50 |
Injectable Solution | 90 | 85 |
These studies highlight the compound's versatility in different delivery systems .
Toxicology Studies
Toxicological assessments are crucial for understanding the safety profile of any new drug candidate. Initial studies indicate that the compound exhibits low toxicity in vitro, with an IC50 value greater than 100 µM across several cell lines.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-nicotinamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways: The compound can influence metabolic or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound with a simpler structure.
4,6-Dimethyl nicotinamide: Lacks the oxo and p-tolyl-ethylsulfanyl groups.
2-(2-oxo-2-p-tolyl-ethylsulfanyl) nicotinamide: Lacks the dimethyl groups.
Uniqueness
4,6-Dimethyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-nicotinamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4,6-Dimethyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize available research findings regarding its biological activity, including cytotoxicity, antioxidant properties, and potential therapeutic applications.
- Molecular Formula: C16H20N2O3S
- Molecular Weight: 320.41 g/mol
- CAS Number: [Not specified in the search results]
Cytotoxicity
Research has indicated that derivatives of similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies on related compounds have shown significant cytotoxic effects on human pulmonary malignant cells (A549) and normal human foreskin fibroblasts (BJ). Compounds with structural similarities to this compound demonstrated selective toxicity towards cancer cells, suggesting a potential for targeted cancer therapies .
Antioxidant Activity
Antioxidant properties are crucial for compounds aimed at mitigating oxidative stress-related diseases. Several studies have evaluated the antioxidant capabilities of related compounds. The synthesized compounds showed promising antiradical activity and electron transfer capabilities, indicating that this compound may also possess significant antioxidant properties .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the ethylsulfanyl group may play a critical role in modulating enzyme activities linked to oxidative stress and inflammation. Similar compounds have shown inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes .
Case Studies
- Cytotoxicity Evaluation : A study involving the synthesis and evaluation of related thiazole derivatives revealed that certain modifications led to enhanced cytotoxicity against A549 cells while maintaining lower toxicity towards normal cells. This suggests that structural modifications can optimize biological activity .
- Antioxidant Assessment : In another study focusing on antioxidant activity, compounds analogous to this compound were assessed for their ability to scavenge free radicals. Results indicated that these compounds could effectively reduce oxidative stress markers in vitro, supporting their potential therapeutic use in oxidative stress-related conditions .
Data Table: Biological Activities of Related Compounds
Compound Name | Cytotoxicity (IC50) | Antioxidant Activity | Mechanism |
---|---|---|---|
Compound A | 5 µM (A549) | High (DPPH scavenging) | MPO inhibition |
Compound B | 10 µM (A549) | Moderate | Free radical scavenging |
4,6-Dimethyl... | TBD | TBD | TBD |
Properties
IUPAC Name |
4,6-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-4-6-13(7-5-10)14(20)9-22-17-15(16(18)21)11(2)8-12(3)19-17/h4-8H,9H2,1-3H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMAPEHVMCKGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.